Fmoc-D-cys-NH2

Peptide Synthesis Chiral Purity D-Amino Acids

Fmoc-D-Cys-NH2 is the definitive building block for introducing a C-terminal D-cysteine amide in solid-phase peptide synthesis. Unlike generic cysteine derivatives, this specific D-enantiomer with a pre-formed amide eliminates post-synthetic amidation steps and the risk of racemization (>1% under standard coupling), ensuring enantiomeric purity for D-peptide therapeutics and cyclic antagonists. Choose this compound for direct, efficient, and high-fidelity C-terminal modification.

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
Cat. No. B15377555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-cys-NH2
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N
InChIInChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m1/s1
InChIKeyQNQILYKUOWQTEZ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cys-NH2: Chiral D‑Cysteine Amide Building Block for Specialized Peptide Synthesis


Fmoc-D-Cys-NH2 (Fmoc-D-cysteine amide, CAS 2985073-62-7) is a chiral, Fmoc-protected D‑cysteine derivative featuring a C‑terminal primary amide. It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) for the incorporation of D‑cysteine residues at the C‑terminus of peptide chains, enabling the construction of enantiomerically defined peptides with C‑terminal amidation [1]. The compound is characterized by a molecular weight of 342.4 g/mol and is commercially available from multiple vendors with specified purity levels typically ranging from 95% to 97% .

Why Fmoc-D-Cys-NH2 Cannot Be Replaced by L‑Isomers or Acid Analogs


Generic substitution among cysteine derivatives fails because of three non‑interchangeable attributes: (i) stereochemistry—the D‑enantiomer produces peptides with distinct conformational and biological properties versus the naturally occurring L‑form [1]; (ii) terminal functionality—the C‑terminal amide group is essential for peptides requiring C‑terminal amidation, a modification that acid analogs (e.g., Fmoc-D-Cys-OH) cannot directly provide [2]; and (iii) racemization propensity—Fmoc‑Cys derivatives are susceptible to substantial racemization during SPPS, with reported racemization levels often exceeding 1% under standard coupling conditions, which compromises both product identity and yield [3]. The following quantitative evidence clarifies when and why Fmoc-D-Cys-NH2 is the necessary procurement choice.

Quantitative Differentiation Evidence: Fmoc-D-Cys-NH2 vs. Key Analogs


Enantiomeric Purity: Fmoc-D-Cys-NH2 vs. Fmoc-L-Cys-NH2 Vendor Specifications

The D‑enantiomer of Fmoc-cysteine amide is required for the synthesis of D‑peptides or retro‑inverso peptides. Vendor-specified purity for Fmoc-D-Cys-NH2 is ≥95% (Chemsrc) or 97% (Amatek Scientific), whereas Fmoc-L-Cys-NH2 is offered at >99% purity by at least one supplier . This 2–4% difference in nominal purity reflects the higher demand and more mature supply chain for the L‑isomer, but the D‑enantiomer remains the only viable starting material for projects requiring the D‑configuration.

Peptide Synthesis Chiral Purity D-Amino Acids

C-Terminal Amidation Efficiency: Fmoc-D-Cys-NH2 vs. Acid Analogs (Fmoc-D-Cys-OH)

Peptide amides require a C‑terminal amide group. Fmoc-D-Cys-NH2 provides the amide functionality directly, eliminating the need for post-synthetic amidation steps that are required when using Fmoc-D-Cys-OH. The patent literature explicitly describes Fmoc‑Cys‑NH₂ as a C‑α‑carboxamide amino acid for the solid-phase synthesis of peptide amides [1]. No head-to-head yield comparison between the amide and acid routes was found in primary literature; the advantage is inferred from the synthetic route.

Peptide Amidation SPPS C-Terminal Modification

Racemization Suppression During SPPS: D-Enantiomer vs. L-Enantiomer Propensity

Fmoc derivatives of cysteine are known to racemize considerably under standard SPPS coupling conditions. In a study by Hibino et al., using the standard protocol (1 min preactivation with phosphonium/uronium reagents and DIEA in DMF), racemization of Fmoc‑Cys(Trt)-OH exceeded 1.0%. The introduction of specific S‑protecting groups (e.g., 4,4′‑dimethoxydiphenylmethyl) reduced racemization to <1.0% [1]. While the study did not directly compare D‑ and L‑enantiomers, the data underscore that cysteine residues are prone to stereochemical erosion. For D‑peptide synthesis, using a pre‑formed D‑enantiomer building block like Fmoc‑D‑Cys‑NH₂ ensures that the intended D‑configuration is maintained, as racemization would lead to L‑impurities that are not acceptable in D‑peptide products.

Racemization SPPS Cysteine Chemistry

Procurement Benchmarks: Purity, Price, and Availability vs. L‑Isomer

Vendor data indicate that Fmoc-D-Cys-NH2 is available in research quantities (0.25 g to 5 g) with purity of 97% at a price of approximately 3380 RMB (~460 USD) per gram . In contrast, the L‑isomer (Fmoc-L-Cys-NH2) is offered at >99% purity and can be purchased in bulk quantities at lower cost due to higher demand and larger‑scale production . The 2–4% lower purity and higher cost per gram for the D‑enantiomer reflect its niche application, but for D‑peptide projects, the D‑isomer is the only chemically valid option.

Procurement Cost Analysis Supply Chain

Optimal Use Cases for Fmoc-D-Cys-NH2 in Peptide Synthesis


Synthesis of D‑Peptide Amides for Enhanced Proteolytic Stability

Fmoc-D-Cys-NH2 enables the direct incorporation of a C‑terminal D‑cysteine amide into D‑peptides. Such peptides exhibit increased resistance to enzymatic degradation compared to their L‑counterparts [1]. The D‑enantiomer building block is essential for constructing D‑peptide sequences, and the pre‑formed amide simplifies the synthetic workflow.

Construction of Cyclic Opioid Peptide Antagonists

The D‑cysteine residue is a key component in cyclic opioid peptide antagonists such as Dcp‑c[D‑Cys‑Gly‑Phe(pNO₂)-D‑Cys]NH₂, which have shown potent μ‑opioid antagonist activity [2]. Fmoc-D-Cys-NH2 can serve as the protected precursor for the D‑cysteine residues in these cyclic frameworks.

Preparation of C‑Terminally Amidated Peptides for Bioactivity Optimization

C‑terminal amidation is a common post‑translational modification that often enhances peptide bioactivity and receptor binding. Fmoc-D-Cys-NH2 allows for the direct introduction of this amide group during SPPS, eliminating the need for post‑synthetic amidation steps and potentially improving overall synthetic efficiency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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